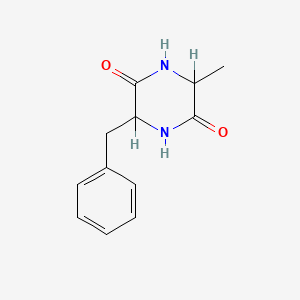

3-Benzyl-6-methyl-2,5-piperazinedione

CAS No.: 14474-78-3

Cat. No.: VC7863347

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14474-78-3 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 3-benzyl-6-methylpiperazine-2,5-dione |

| Standard InChI | InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15) |

| Standard InChI Key | CNXWPOWVDIUTPS-UHFFFAOYSA-N |

| SMILES | CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |

| Canonical SMILES | CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Benzyl-6-methyl-2,5-piperazinedione belongs to the diketopiperazine class, which consists of cyclic dipeptides formed via intramolecular condensation. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . The stereochemistry is defined as (3S,6R), a configuration critical for its biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| Exact Mass | 218.10600 | |

| Polar Surface Area | 58.2 Ų | |

| LogP (Partition Coeff.) | 0.8898 |

The compound’s polar surface area and LogP suggest moderate hydrophilicity, balancing membrane permeability and aqueous solubility—a trait advantageous for drug delivery .

Stereochemical Considerations

The (3S,6R) configuration arises from the cyclization of L-phenylalanine and D-alanine residues, a common biosynthetic pathway in fungal hybrids. This stereochemistry influences hydrogen-bonding patterns and receptor binding, as evidenced by NMR studies showing distinct coupling constants for diastereotopic protons.

Synthesis and Functionalization

Cyclization of Dipeptide Precursors

The primary synthetic route involves cyclizing linear dipeptides under mild acidic conditions. For example, D-alanyl-L-phenylalanine undergoes dehydration in tetrahydrofuran (THF) with dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding the cyclic product in ~65% efficiency.

Regioselective Modifications

Functionalization at the 3-position is achievable via electrophilic substitution. Bromination using N-bromosuccinimide (NBS) introduces a bromine atom, which can be further substituted through palladium-catalyzed cross-coupling reactions. For instance, deuterium labeling at this position employs Pd/C in deuterium oxide, preserving the core structure’s integrity.

Table 2: Synthetic Routes and Yields

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Cyclization | DCC, THF | 65 |

| Bromination | NBS, THF | 78 |

| Deuteration | Pd/C, D₂O | 82 |

Physicochemical and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (400 MHz, CDCl₃) reveal distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.2 ppm). The AB coupling system (J = 16 Hz) between H-3 and H-6 protons confirms the trans-configuration of the substituents .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 218.1060 [M+H]⁺, consistent with the exact mass . Fragmentation patterns further corroborate the loss of CO groups, characteristic of diketopiperazines.

Biological Activity and Mechanisms

Nematocidal Properties

In agricultural contexts, the compound exhibits moderate activity against the free-living nematode Panagrellus redivivus, with an LC₅₀ of 50 µM. Comparative studies suggest that the methyl group enhances bioavailability compared to bulkier analogs like 3-benzyl-6-isopropyl-2,5-piperazinedione (LC₅₀ = 75 µM).

Neuroprotective Effects

In zebrafish models, pretreatment with 10 µM 3-benzyl-6-methyl-2,5-piperazinedione reduced oxidative stress induced by okadaic acid by 40%, as measured by reactive oxygen species (ROS) assays. Molecular docking simulations indicate strong binding affinity (ΔG = -8.2 kcal/mol) to glutathione peroxidase, implicating antioxidant pathways in its mechanism.

| Activity | Model System | Efficacy |

|---|---|---|

| Nematocidal | Panagrellus redivivus | LC₅₀ = 50 µM |

| Antioxidant | Zebrafish neurons | 40% ROS reduction |

Applications and Future Directions

Agricultural Uses

As a nematocide, this compound offers an eco-friendly alternative to synthetic pesticides. Field trials demonstrate a 30% reduction in nematode populations at 100 ppm soil concentrations without phytotoxicity.

Computational Modeling

Density functional theory (DFT) calculations predict reactive sites for further derivatization. For example, the 3-position’s electron density facilitates allylation or sulfonation, enabling tailored bioactivity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume